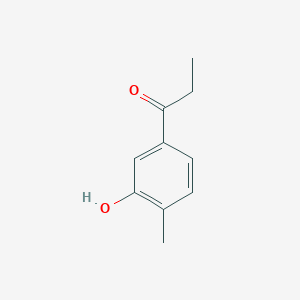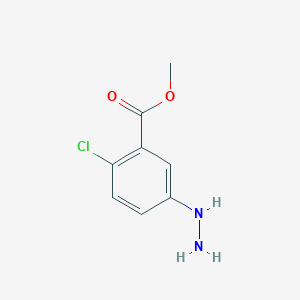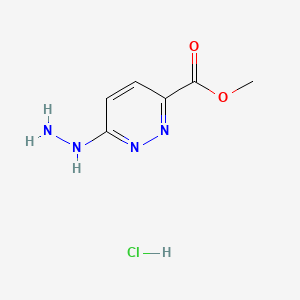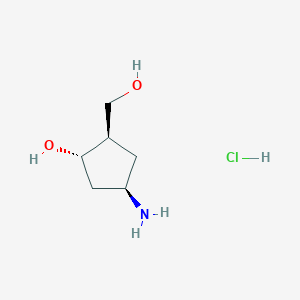
N-Methyldiethanolamine-13C,d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyldiethanolamine-13C,d3 Hydrochloride is an isotopically labelled salt form of N-Methyldiethanolamine . It is used as a reagent in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels with fast degradability . It is also used as a reagent in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides that can exhibit antibacterial and antifungal activity .
Synthesis Analysis
N-Methyldiethanolamine-13C,d3 Hydrochloride is used as a reagent in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels with fast degradability . It is also used as a reagent in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides .Molecular Structure Analysis
The linear formula for N-Methyldiethanolamine-13C,d3 Hydrochloride is 13CD3N(CH2CH2OH)2 . The molecular weight is 123.17 .Chemical Reactions Analysis
N-Methyldiethanolamine-13C,d3 Hydrochloride is used in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels . It is also used in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides .Physical And Chemical Properties Analysis
N-Methyldiethanolamine-13C,d3 Hydrochloride has a molecular weight of 123.17 . It is a liquid with a density of 1.072 g/mL at 25 °C . The boiling point is 246-248 °C (lit.) .科学研究应用
Synthesis of High-Nuclearity Metal Clusters
N-Methyldiethanolamine (mdaH2) is utilized in synthesizing high-nuclearity homometallic iron and nickel clusters, Fe22 and Ni24. These clusters are notable for being the highest and second-highest homometallic clusters for these metals and possess unique ground states (Foguet-Albiol, Abboud, & Christou, 2005).
Solvent Properties in Gas Processing
Aqueous solutions of N-methyldiethanolamine (MDEA) have been studied for their viscosity, density, and surface tension. These properties are particularly relevant in industrial processes for acid gas removal in natural gas, petroleum, and chemical industries (Teng, Maham, Hepler, & Mather, 1994); (Rinker, Oelschlager, Colussi, Henry, & Sandall, 1994).
CO2 Capture and Amine Regeneration
MDEA-based solutions are significant in CO2 capture, offering high absorption and regeneration efficiencies. These solutions' performance in capturing CO2 and their behavior under various conditions have been extensively explored (Barzagli, Mani, & Peruzzini, 2010); (Ahmad, Lin, Xiaoxiao, Xu, & Xu, 2021).
Preparation and Chemical Properties
Research on N-methyldiethanolamine includes studies on its optimal preparation conditions and its conversion into other compounds. This includes investigations into its chemical properties and reactions under various conditions (Abrams, Barker, Jones, Vallender, & Woodward, 1949); (Jou, Carroll, Mather, & Otto, 1996).
Role in Natural Gas Sweetening
N-methyldiethanolamine plays a crucial role in natural gas sweetening units. Its efficiency and quality degradation in absorbing H2S/CO2, leading to corrosion and foaming, have been examined (Pal, Abukashabeh, Al-Asheh, & Banat, 2015).
Dissociation and Diffusion Properties
The dissociation constant of N-methyldiethanolamine in aqueous solutions and its diffusion properties, especially in relation to gases like nitrous oxide, have been a subject of study. These properties are essential in understanding its behavior in various industrial applications (Pérez-Salado Kamps & Maurer, 1996); (Rinker, Russell, Tamimi, & Sandall, 1995).
Development of Molecular Sieves
N-methyldiethanolamine has been used as a multifunctional structure-directing agent in the synthesis of molecular sieves, demonstrating its versatility in materials science (Wang, Tian, Fan, Yang, Gao, Qiao, Wang, & Liu, 2015).
Applications in Organometallic Chemistry
Its role extends to organometallic chemistry, where it is used in the study of NMR chemical shifts of common impurities in deuterated solvents, highlighting its significance in analytical chemistry (Fulmer, Miller, Sherden, Gottlieb, Nudelman, Stoltz, Bercaw, & Goldberg, 2010).
CO2 Absorption Kinetics
Studies on the kinetics of CO2 absorption into blends containing N-methyldiethanolamine are critical for understanding its efficiency in industrial CO2 capture processes (Sun, Wen, Zhao, Zhao, Li, Li, & Zhang, 2017).
属性
CAS 编号 |
1781841-60-8 |
|---|---|
产品名称 |
N-Methyldiethanolamine-13C,d3 Hydrochloride |
分子式 |
C₄¹³CH₁₀D₃NO₂·HCl |
分子量 |
123.173646 |
同义词 |
2,2’-(Methylimino)bis[ethanol]-13C,d3 Hydrochloride; 2,2’-(Methylimino)diethanol-13C,d3 Hydrochloride; 2-[(2-Hydroxyethyl)(methyl)amino]ethanol-13C,d3 Hydrochloride; N,N-Bis(2-hydroxyethyl)methylamine-13C,d3 Hydrochloride; N,N-Di(2-hydroxyethyl)-N-me |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



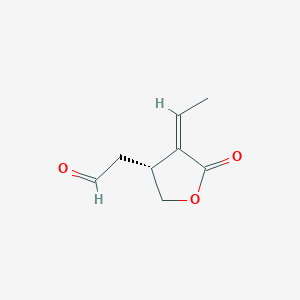
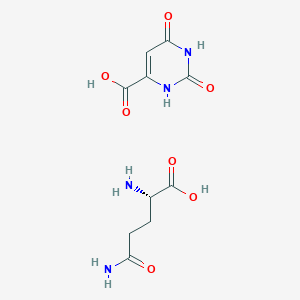
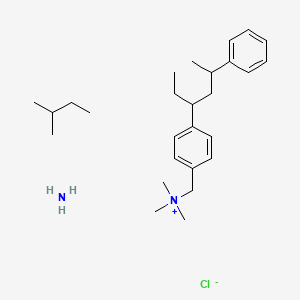
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
